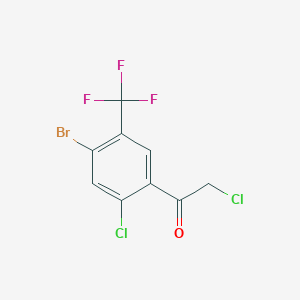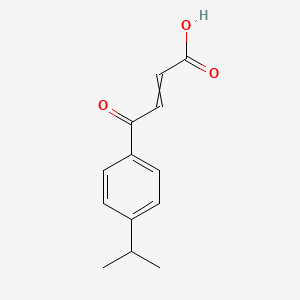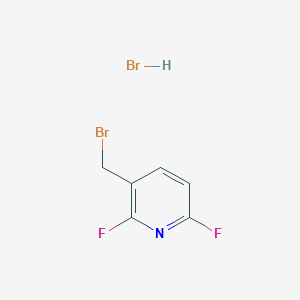
3-(Bromomethyl)-2,6-difluoropyridine Hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Bromomethyl)-2,6-difluoropyridine Hydrobromide is a chemical compound that belongs to the class of pyridine derivatives. It is characterized by the presence of bromomethyl and difluoropyridine groups, which contribute to its unique chemical properties. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-2,6-difluoropyridine Hydrobromide typically involves the bromination of 2,6-difluoropyridine. One common method is the reaction of 2,6-difluoropyridine with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an organic solvent like carbon tetrachloride (CCl4) under reflux conditions. The bromomethyl group is introduced at the 3-position of the pyridine ring, resulting in the formation of 3-(Bromomethyl)-2,6-difluoropyridine .
Industrial Production Methods
For large-scale industrial production, the synthesis process is optimized to ensure high yield and purity. The use of environmentally friendly reagents and solvents is preferred to minimize the environmental impact. The reaction conditions are carefully controlled to achieve consistent product quality. The final product is typically purified through recrystallization or chromatography techniques to obtain this compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Bromomethyl)-2,6-difluoropyridine Hydrobromide undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: Reduction of the bromomethyl group can yield methyl-substituted pyridine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe). Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of methyl-substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
3-(Bromomethyl)-2,6-difluoropyridine Hydrobromide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the development of bioactive compounds and as a reagent in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 3-(Bromomethyl)-2,6-difluoropyridine Hydrobromide involves its interaction with specific molecular targets. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of enzymes, receptors, or other proteins, thereby exerting its biological effects. The difluoropyridine moiety contributes to the compound’s stability and reactivity, enhancing its effectiveness in various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Bromomethyl)-1-ethylpyrrolidine Hydrobromide: Similar in structure but contains an ethylpyrrolidine group instead of a difluoropyridine group.
3-Bromo-N,N-bis(trimethylsilyl)propan-1-amine: Contains a trimethylsilyl group instead of a difluoropyridine group.
Uniqueness
3-(Bromomethyl)-2,6-difluoropyridine Hydrobromide is unique due to the presence of both bromomethyl and difluoropyridine groups. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable in various chemical and biological applications. The difluoropyridine moiety enhances the compound’s ability to participate in diverse chemical reactions, while the bromomethyl group provides a reactive site for nucleophilic substitution .
Eigenschaften
Molekularformel |
C6H5Br2F2N |
|---|---|
Molekulargewicht |
288.92 g/mol |
IUPAC-Name |
3-(bromomethyl)-2,6-difluoropyridine;hydrobromide |
InChI |
InChI=1S/C6H4BrF2N.BrH/c7-3-4-1-2-5(8)10-6(4)9;/h1-2H,3H2;1H |
InChI-Schlüssel |
QGAOYGHVMJTGKS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC(=C1CBr)F)F.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


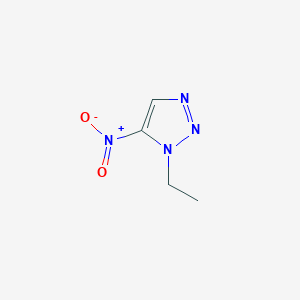
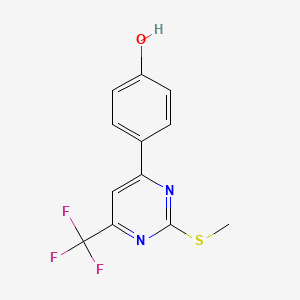
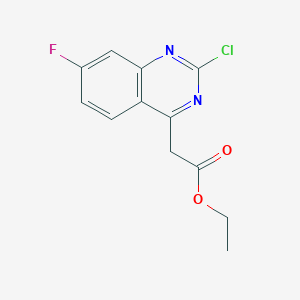
![Disodium;[2-(6-aminopurin-9-yl)-5-[[[[5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate](/img/structure/B13719421.png)
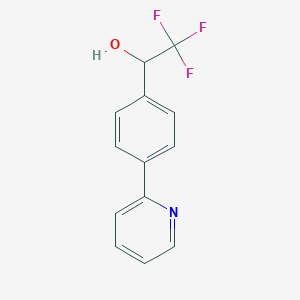

![Isopropyl 2-[2-(4-bromophenyl)hydrazono]-2-chloroacetate](/img/structure/B13719428.png)

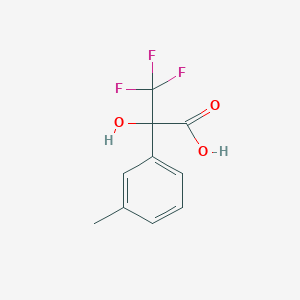
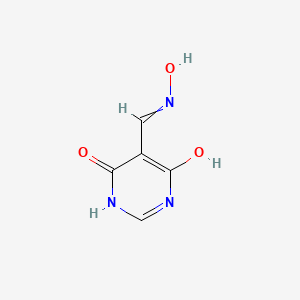
![[4-Cyano-3-(trifluoromethyl)phenyl]formamide](/img/structure/B13719464.png)

